molecular formula C21H22O9 B1240066 Gaylussacin CAS No. 38232-08-5

Gaylussacin

Cat. No.: B1240066
CAS No.: 38232-08-5
M. Wt: 418.4 g/mol
InChI Key: UPCRMPLOWXXPFK-BNVRZUOOSA-N
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Description

Gaylussacin (IUPAC name: 4-O-β-D-glucopyranosyl pinosylvic acid) is a phenolic glycoside derived from pinosylvic acid (2-hydroxy-4-methoxy-6-styrylbenzoic acid). It is naturally found in plants such as Gaylussacia baccata (black huckleberry), Gaylussacia frondosa (dangleberry), and Scutellaria scandens (climbing skullcap) . Structurally, it features a β-D-glucopyranoside group attached to the phenolic hydroxyl at the 4-position of the benzoic acid core (Figure 1).

Properties

CAS No.

38232-08-5

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

IUPAC Name

2-hydroxy-6-[(E)-2-phenylethenyl]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid

InChI

InChI=1S/C21H22O9/c22-10-15-17(24)18(25)19(26)21(30-15)29-13-8-12(16(20(27)28)14(23)9-13)7-6-11-4-2-1-3-5-11/h1-9,15,17-19,21-26H,10H2,(H,27,28)/b7-6+/t15-,17-,18+,19-,21-/m1/s1

InChI Key

UPCRMPLOWXXPFK-BNVRZUOOSA-N

SMILES

C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)C(=O)O

Synonyms

gaylussacin

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Gaylussacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its therapeutic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions are typically optimized to ensure high yield and purity of the final product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which have enhanced binding affinity and stability with target receptors . These derivatives are often used in further studies to evaluate their therapeutic potential.

Comparison with Similar Compounds

Structural Features

Compound R-Group Substitution Molecular Formula Source Plants
Pinosylvic acid (18) -H (aglycone) C₁₅H₁₂O₄ Pinus species, Cajanus cajan
4-O-Methylpinosylvic acid (19) -CH₃ (methyl ether) C₁₆H₁₄O₄ Cajanus cajan (leaves)
This compound (20) -β-D-glucopyranoside (glycoside) C₂₁H₂₂O₉ Gaylussacia baccata, Scutellaria scandens

Key Structural Differences :

  • Pinosylvic acid lacks substituents at the 4-position, rendering it more lipophilic.
  • 4-O-Methylpinosylvic acid replaces the hydroxyl group with a methyl ether, increasing hydrophobicity.

Physicochemical Properties

  • Solubility: this compound’s glycoside group improves aqueous solubility compared to the hydrophobic aglycone (pinosylvic acid) and methyl derivative . LogP values (estimated): Pinosylvic acid (~3.5), 4-O-methylpinosylvic acid (~3.8), this compound (~1.2).
  • Stability: Glycosylation in this compound may protect the phenolic core from oxidation, extending its half-life in biological systems .

Research Findings and Gaps

Key Studies

  • Source Identification : this compound was first isolated from Gaylussacia baccata and characterized via NMR and mass spectrometry, confirming its glycosidic structure .
  • Comparative Bioactivity: A 2010 review noted that glycosylated phenolics like this compound often exhibit modulated bioactivity compared to their aglycones, balancing solubility and metabolic activation .

Unresolved Questions

  • Pharmacokinetics: No in vivo studies compare the absorption and distribution of this compound with its analogs.
  • Enzymatic Activation : The role of human β-glucosidases in this compound metabolism remains unverified.

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